tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Overview
Description
tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a chemical compound with the molecular formula C12H21NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for the preparation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-Butyl nitrite for oxidative reactions and reducing agents for reduction reactions . Substitution reactions often involve alkyl halides, sulfonyl chlorides, and benzoyl chloride under mild conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative reactions may yield oxo derivatives, while substitution reactions can produce various substituted pyrroles .
Scientific Research Applications
tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives such as:
- N-alkoxycarbonyl pyrroles
- N-sulfonyl pyrroles
- N-acylpyrroles
Uniqueness
tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is unique due to its specific tert-butyl ester group and hexahydrocyclopenta[c]pyrrole structure.
Biological Activity
Introduction
tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 926276-08-6) is a compound belonging to the class of fused pyrrole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₂₁NO₂
- Molecular Weight : 211.31 g/mol
- IUPAC Name : rel-tert-butyl (3aR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Purity : 96%
Biological Activity Overview
Fused pyrrole compounds, including this compound, have been studied for various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The following sections detail specific activities and research findings related to this compound.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrrole derivatives. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that certain pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Case Study : A study assessing a series of fused pyrroles found that compounds similar to tert-butyl hexahydrocyclopenta[c]pyrrole showed promising activity against HepG2 (liver cancer) and EACC (esophageal adenocarcinoma) cell lines. The IC₅₀ values for these compounds ranged from 100 to 200 μg/mL, indicating effective cytotoxicity .
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : Studies have shown that pyrrole derivatives can activate apoptotic pathways by upregulating caspases and downregulating anti-apoptotic proteins .
- Antioxidant Activity : Many fused pyrroles exhibit antioxidant properties, which can protect cells from oxidative stress—an important factor in cancer progression .
- Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins involved in cancer pathways, confirming their potential as therapeutic agents .
Pharmacological Studies
The pharmacological profile of this compound has been explored in various studies:
Study Focus | Findings |
---|---|
Anticancer Activity | Significant cytotoxic effects against HepG2 and EACC cell lines with IC₅₀ values indicating efficacy. |
Apoptotic Pathway Modulation | Enhanced activation of caspase pathways leading to increased apoptosis in treated cells. |
Antioxidant Potential | Demonstrated ability to scavenge free radicals in DPPH assays, suggesting protective effects against oxidative damage. |
Properties
IUPAC Name |
tert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)13-7-9-5-4-6-10(9)8-13/h9-10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUZDDDNQCVUDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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